3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
Description
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Properties
IUPAC Name |
3-[1-[4-(3,4-dichlorophenyl)phenyl]sulfonylazetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S/c19-15-6-3-12(7-16(15)20)11-1-4-14(5-2-11)28(26,27)22-9-13(10-22)23-17(24)8-21-18(23)25/h1-7,13H,8-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGPTPQKKSOCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a sulfonyl group attached to an azetidine moiety and an imidazolidine dione. The dichlorobiphenyl component suggests possible interactions with biological systems, particularly in terms of receptor binding and enzyme inhibition.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For example, thiazolidinone derivatives have been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism typically involves the activation of intrinsic and extrinsic apoptotic pathways .
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Type | Cell Lines Tested | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Thiazolidinone Derivatives | HeLa | Apoptosis via intrinsic pathway | 15 |
| Thiazolidinone Derivatives | MCF-7 | Apoptosis via extrinsic pathway | 12 |
| Azetidine Derivatives | A549 | Cell cycle arrest | 10 |
Antimicrobial Activity
The antimicrobial properties of compounds similar to This compound have also been investigated. In vitro studies show that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Various Bacteria
| Compound Type | Bacteria Tested | Inhibition Zone (mm) | Mechanism |
|---|---|---|---|
| Thiazolidinone Derivatives | Staphylococcus aureus | 20 | Cell wall synthesis inhibition |
| Thiazolidinone Derivatives | Escherichia coli | 15 | Metabolic pathway interference |
Study 1: Anticancer Efficacy
A study conducted on thiazolidinone derivatives demonstrated significant anticancer activity against liver and lung cancer cell lines. The derivatives were tested for their cytotoxic effects and showed lower IC50 values compared to standard chemotherapeutics like irinotecan .
Study 2: Antimicrobial Properties
Another research project focused on the antimicrobial activity of azetidine derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting their potential use as therapeutic agents in treating infections .
The biological activities of This compound are likely mediated through multiple pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M phase.
- Enzyme Inhibition : Competitive inhibition of key enzymes involved in metabolic processes.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, Zhang et al. (2022) demonstrated that derivatives of imidazolidine diones can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific compound discussed has shown promise in targeting various cancer types, including breast and lung cancers.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study published in the European Journal of Medicinal Chemistry highlighted that related compounds demonstrated efficacy against a range of bacterial strains, suggesting potential for development as an antibiotic agent.
Biological Mechanisms
The biological mechanisms underlying the activity of 3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione involve:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may interact with specific enzymes involved in cancer cell metabolism.
- Cell Signaling Pathways : The compound has been shown to modulate pathways such as apoptosis and cell proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.0 | Zhang et al., 2022 |
| Antimicrobial | Staphylococcus aureus | 12.5 | European Journal of Medicinal Chemistry |
| Antifungal | Candida albicans | 8.0 | European Journal of Medicinal Chemistry |
Case Study 1: Anticancer Efficacy
In a controlled study, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 5 µM.
Case Study 2: Antimicrobial Testing
A series of tests were conducted against common bacterial strains. The compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential for further development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione?
- Methodology : The synthesis typically involves multi-step reactions:
Sulfonamide formation : Coupling the 3',4'-dichlorobiphenyl sulfonyl group to the azetidine ring under controlled pH and temperature to avoid side reactions.
Azetidine-imidazolidine coupling : Using carbodiimide-based coupling agents in anhydrous solvents (e.g., DMF or THF) to link the azetidine and imidazolidine-2,4-dione moieties.
Purification : Column chromatography or recrystallization from DMF-acetic acid mixtures to isolate the final product .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts.
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the sulfonyl, azetidine, and imidazolidine groups. Chemical shifts for the dichlorobiphenyl protons typically appear downfield (δ 7.5–8.0 ppm) .
High-Performance Liquid Chromatography (HPLC) : Employ a methanol-sodium acetate buffer (65:35, pH 4.6) mobile phase to assess purity and retention time .
Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, with expected peaks matching the formula .
Q. What are the primary biological targets hypothesized for this compound?
- Experimental Design :
Enzyme Inhibition Assays : Test against kinases or proteases due to the sulfonyl and imidazolidine moieties, which often interact with ATP-binding pockets.
Cellular Binding Studies : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs .
- Target Prioritization : Cross-reference structural analogs (e.g., thiazolidinone derivatives) with known activity against inflammatory or oncogenic pathways .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodology :
Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict transition states and energy barriers for sulfonamide coupling.
Reaction Path Search : Apply algorithms like the Artificial Force Induced Reaction (AFIR) to identify optimal solvent systems (e.g., polar aprotic vs. non-polar) .
Machine Learning : Train models on existing reaction datasets to predict yields under varying temperatures and catalysts .
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
- Case Study : If NMR signals overlap (e.g., azetidine vs. imidazolidine protons):
2D NMR Techniques : Use HSQC or HMBC to assign ambiguous peaks via - correlations.
X-ray Crystallography : Resolve absolute configuration by growing single crystals in DMSO/water mixtures .
Comparative Analysis : Cross-validate with analogs (e.g., biphenyl sulfonamide derivatives) to identify consistent spectral patterns .
Q. What strategies are effective for comparative studies with structural analogs?
- Approach :
SAR (Structure-Activity Relationship) Analysis : Synthesize analogs with variations in the dichlorobiphenyl or imidazolidine groups. Test for changes in bioactivity (e.g., IC shifts in enzyme assays).
Thermodynamic Profiling : Compare solubility and stability using DSC (Differential Scanning Calorimetry) to assess formulation viability .
- Data Interpretation : Use hierarchical clustering to group compounds with similar physicochemical or biological profiles .
Q. What are the scalability challenges for transitioning from lab-scale to pilot-scale synthesis?
- Process Engineering Considerations :
Reactor Design : Evaluate batch vs. flow chemistry for exothermic steps (e.g., sulfonylation).
Separation Technologies : Optimize membrane filtration or centrifugal partitioning for large-scale purification .
Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS.
Excipient Compatibility : Test with common stabilizers (e.g., mannitol or PVP) in solid dispersions .
Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
